molecular formula C19H21F2N7O B546454 UR-PG131A

UR-PG131A

Cat. No.: B546454
M. Wt: 401.4 g/mol
InChI Key: DGJMWXIXZSWRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR-PG131A is a bioactive chemical compound listed in the Hodoodo product catalog alongside structurally related analogs such as UR-PG146, UR-PG153, and UR-PG55B . The lack of comprehensive characterization data (e.g., NMR, mass spectrometry, or elemental analysis) in the provided sources limits a deeper understanding of its properties, underscoring the need for adherence to standardized reporting protocols for novel compounds .

Properties

Molecular Formula

C19H21F2N7O

Molecular Weight

401.4 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-3-(1H-imidazol-2-yl)-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide

InChI

InChI=1S/C19H21F2N7O/c20-15-4-3-12(8-16(15)21)14(18-24-6-7-25-18)9-17(29)28-19(22)26-5-1-2-13-10-23-11-27-13/h3-4,6-8,10-11,14H,1-2,5,9H2,(H,23,27)(H,24,25)(H3,22,26,28,29)

InChI Key

DGJMWXIXZSWRLP-UHFFFAOYSA-N

SMILES

O=C(N/C(N)=N/CCCC1=CN=CN1)CC(C2=CC=C(F)C(F)=C2)C3=NC=CN3

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)NC(=NCCCC2=CN=CN2)N)C3=NC=CN3)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UR-PG131A, UR PG131A, URPG131A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UR-PG131A involves multiple steps, starting with the preparation of the 3,4-difluorophenyl intermediate. This intermediate is then reacted with an imidazole derivative under specific conditions to form the final product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified using advanced chromatographic techniques to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

UR-PG131A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

UR-PG131A has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

UR-PG131A exerts its effects by binding to specific molecular targets, such as receptors and enzymes. The binding induces conformational changes in the target molecules, leading to altered biological activity. The pathways involved in these interactions are complex and often involve multiple steps, including signal transduction and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The comparison focuses on UR-PG131A and its analogs (UR-PG146, UR-PG153, UR-PG55B) as well as the functionally distinct UR-PI376, a histamine H4 receptor agonist with documented activity (pEC50 = 7.47) .

Structural Similarities

  • UR-PG Series: Compounds this compound, UR-PG146, UR-PG153, and UR-PG55B likely share a common structural backbone, differing in substituents or functional groups.

Functional Contrasts

  • This contrasts with UR-PI376, which has quantifiable agonist activity at the hH4 receptor .
  • Characterization Gaps: Unlike UR-PI376, none of the UR-PG compounds include reported purity metrics, spectral data, or bioactivity parameters, raising questions about reproducibility and validation .

Table 1: Comparative Overview of this compound and Analogs

Compound ID Bioactivity Class Known Targets/Activities Structural Data Characterization Methods
This compound Bioactive (unspecified) Not reported Not available Not disclosed
UR-PG146 Bioactive (unspecified) Not reported Not available Not disclosed
UR-PG153 Bioactive (unspecified) Not reported Not available Not disclosed
UR-PG55B Bioactive (unspecified) Not reported Not available Not disclosed
UR-PI376 Histamine H4 receptor agonist hH4R (pEC50 = 7.47) Not available Partial activity data

Critical Analysis of Research Findings

Key Limitations in Available Data

Incomplete Characterization: None of the UR-PG compounds meet the rigorous characterization standards outlined in chemical reporting guidelines (e.g., NMR spectra, HRMS, or elemental analysis) . This omission hinders structural validation and comparison.

Bioactivity Ambiguity : The term "bioactive" is insufficiently defined, unlike UR-PI376, which provides a measurable pEC50 value. Without dose-response curves or target specificity, the UR-PG series' utility remains speculative.

Recommendations for Future Studies

  • Conduct full spectroscopic characterization (¹H/¹³C NMR, IR, HRMS) to establish structural identity and purity .
  • Perform in vitro/in vivo assays to quantify bioactivity (e.g., IC50, EC50) and identify molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UR-PG131A
Reactant of Route 2
UR-PG131A

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